molecular formula C7H9N3O2 B2603586 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1889941-03-0

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2603586
CAS No.: 1889941-03-0
M. Wt: 167.168
InChI Key: UJLIBOCPOZLUNF-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O2. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

5-amino-1-cyclopropylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6-5(7(11)12)3-9-10(6)4-1-2-4/h3-4H,1-2,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIBOCPOZLUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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